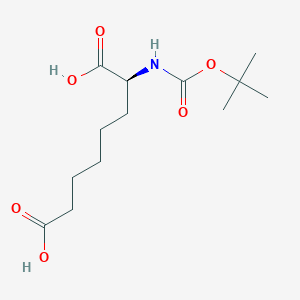

Boc-asu-OH

Vue d'ensemble

Description

Boc-asu-OH, or tert-butoxycarbonyl-Ala-Ser-ine-OH, is an amino acid derivative used in the synthesis of peptides and small organic molecules. It has a molecular formula of C13H23NO6 and a molecular weight of 289.32 g/mol .

Synthesis Analysis

The synthesis of this compound involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc protection of amines is reported to be efficient and practical, allowing the protection of various aryl and aliphatic amines .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 289.32 and an exact mass of 289.15300 . It has a density of 1.180±0.06 g/cm3 (Predicted) and a melting point of 118 °C . It should be stored at 0-5°C .

Applications De Recherche Scientifique

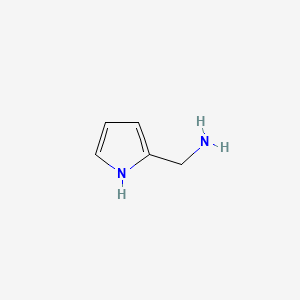

Protection BOC des amines

Boc-asu-OH est utilisé dans la protection BOC des amines, un processus crucial dans la synthèse de molécules biologiquement actives . Ce processus est réalisé en milieu sans catalyseur ni solvant, dans des conditions de réaction douces . Les produits de ce processus sont confirmés par RMN 1H, 13C, spectroscopie IR et, dans certains cas, par analyse élémentaire .

Chimie verte

La protection BOC des amines utilisant this compound est considérée comme une voie verte et écologique . Ce processus ne nécessite ni trempage à l'eau, ni séparation de solvant, ni étapes de purification, telles que la recristallisation et la chromatographie sur colonne . Cela en fait un outil précieux dans le domaine de la chimie verte, qui vise à réduire l'impact environnemental des procédés chimiques .

Synthèse de carbamates azotés

This compound est utilisé dans la synthèse de carbamates azotés ou de composés BOC-amine . Ces composés se retrouvent fréquemment dans les molécules pharmaceutiques et biologiquement actives en synthèse organique .

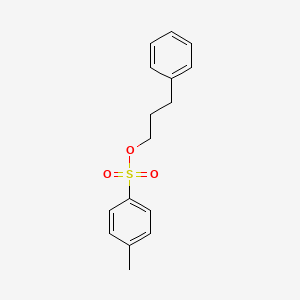

Déprotection de N-BOC

This compound est également utilisé dans la déprotection de N-BOC . Ce processus est réalisé à l'aide d'un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique, utilisé comme milieu réactionnel et catalyseur . Les conditions adoptées permettent la déprotection d'une grande variété de dérivés N-BOC avec des rendements excellents .

Synthèse pharmaceutique

Les processus de protection et de déprotection BOC impliquant this compound sont importants dans la synthèse de produits pharmaceutiques . Les composés carbamates azotés ou BOC-amine, synthétisés à l'aide de this compound, se retrouvent fréquemment dans les molécules pharmaceutiques et biologiquement actives .

Chimie durable

L'utilisation de this compound dans la protection BOC des amines et la déprotection de N-BOC s'aligne sur les principes de la chimie durable . Ces processus éliminent l'utilisation de solvants et de catalyseurs, réduisent le besoin d'étapes de purification et sont réalisés dans des conditions de réaction douces . Cela fait de this compound un outil précieux en chimie durable, qui vise à minimiser l'impact environnemental des procédés chimiques .

Mécanisme D'action

Target of Action

Boc-asu-OH, also known as tert-butyloxycarbonyl-aspartic acid, is primarily used in the field of organic synthesis as a protecting group for amines . The primary targets of this compound are the amine groups present in various biochemical entities, such as amino acids and peptides . The role of this compound is to protect these amine groups during chemical reactions, preventing them from unwanted side reactions .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group shields the amine, allowing other parts of the molecule to undergo reactions without affecting the amine group . The Boc group can be removed later when the amine functionality is needed, typically by using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of this compound in biochemical pathways primarily involves the protection and deprotection of amines. This is particularly important in the synthesis of complex molecules where selective reactions are required . The Boc group allows for the selective reaction of other functional groups in a molecule while keeping the amine group intact. Once the desired reactions are complete, the Boc group can be removed to restore the amine functionality .

Pharmacokinetics: ADME Properties

The properties of this compound would be expected to be influenced by its structure and the nature of the boc group .

Result of Action

The primary result of the action of this compound is the protection of amine groups in biochemical entities, allowing for selective reactions to occur elsewhere in the molecule . This can be crucial in the synthesis of complex molecules, including many pharmaceuticals. The removal of the Boc group then allows the amine functionality to participate in subsequent reactions or to exert its biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the stability of this compound can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of this compound in chemical synthesis.

Safety and Hazards

Boc-asu-OH should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, dust formation should be avoided, and the area should be ventilated . The chemical should be collected and disposed of in suitable and closed containers .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452294 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66713-87-9 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

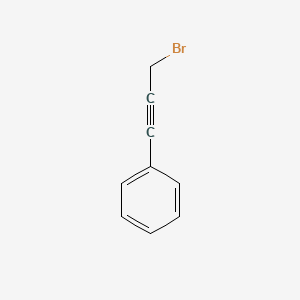

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

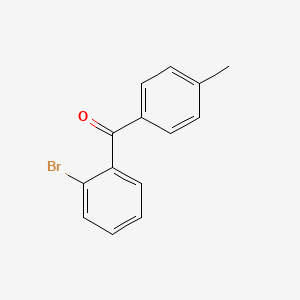

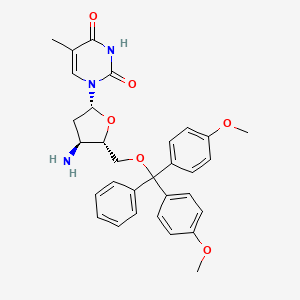

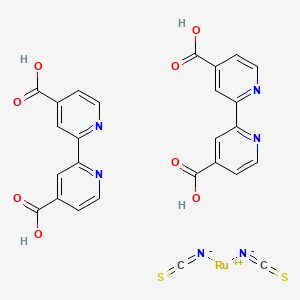

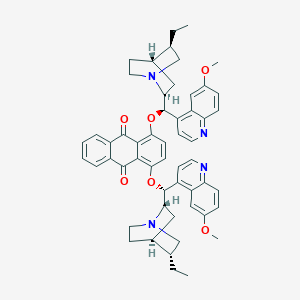

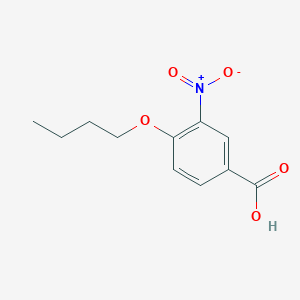

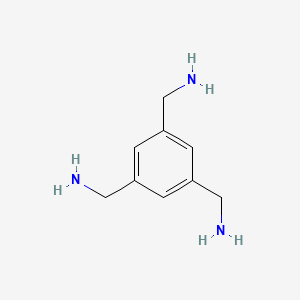

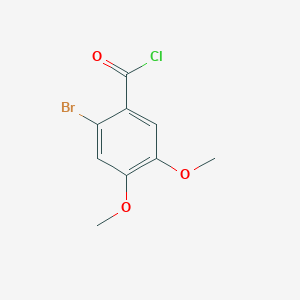

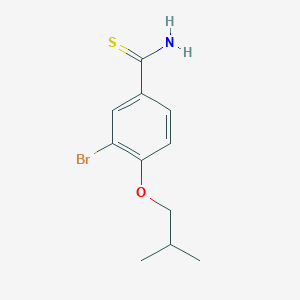

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.